

In-Depth Technical Guide on the Safety Profile of (S)-Ofloxacin-d3

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Compound of Interest

Compound Name: (S)-Ofloxacin-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for **(S)-Ofloxacin-d3**, a deuterated isotopologue of Levofloxacin. Given that **(S)-Ofloxacin-d3** is primarily utilized as an internal standard or tracer in pharmacokinetic and metabolic studies, its toxicological profile is considered analogous to that of Levofloxacin. Therefore, this document focuses on the extensive safety and toxicology data available for Levofloxacin to infer the safety profile of its deuterated counterpart.

Chemical and Physical Properties

(S)-Ofloxacin-d3 is the S-enantiomer of Ofloxacin with deuterium substitution on the N-methyl group of the piperazinyl ring. Ofloxacin itself is a racemic mixture of the active S-enantiomer (Levofloxacin) and the less active R-enantiomer (Dextrofloxacina).^[1]

Table 1: Physical and Chemical Properties of **(S)-Ofloxacin-d3** and Levofloxacin

Property	(S)-Ofloxacin-d3	Levofloxacin
Chemical Name	(2R)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.0 ^{5,13}]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[2]	(-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid
Molecular Formula	C ₁₈ H ₁₇ D ₃ FN ₃ O ₄ [2]	C ₁₈ H ₂₀ FN ₃ O ₄
Molecular Weight	364.4 g/mol [2]	361.4 g/mol
CAS Number	1346617-10-4[2]	100986-85-4
Appearance	Off-white to pale yellow crystalline powder[1]	Off-white to pale yellow crystalline powder
Solubility	Soluble in aqueous solutions with pH between 2 and 5; sparingly to slightly soluble at pH 7.[1]	Soluble in aqueous solutions with pH between 2 and 5; sparingly to slightly soluble at pH 7.

Toxicological Data

The toxicological data presented below are for Levofloxacin, which is the pharmacologically active and toxicologically relevant component of **(S)-Ofloxacin-d3**.

Acute Toxicity

Table 2: Acute Toxicity of Levofloxacin

Species	Route of Administration	LD ₅₀ (mg/kg)
Mouse	Oral	1803
Rat	Oral	1478

Subchronic Toxicity

Subchronic toxicity studies, typically conducted for 90 days, are designed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity

In a lifetime bioassay in rats, Levofloxacin did not show any carcinogenic potential when administered daily in the diet for two years at doses up to 100 mg/kg/day.[5] A study in mice also concluded that Levofloxacin is not photocarcinogenic.[6]

Genotoxicity

Levofloxacin has been evaluated for genotoxicity in a battery of in vitro and in vivo assays.

Table 3: Genotoxicity of Levofloxacin

Assay	System	Result
Ames bacterial mutation assay	S. typhimurium and E. coli	Negative[5]
CHO/HGPRT forward mutation assay	Mammalian cells	Negative[5]
Mouse micronucleus test	In vivo	Negative[5]
Mouse dominant lethal test	In vivo	Negative[5]
Rat unscheduled DNA synthesis assay	In vivo	Negative[5]
Mouse sister chromatid exchange assay	In vivo	Negative[5]
In vitro chromosomal aberration (CHL cell line)	Mammalian cells	Positive[5]
In vitro sister chromatid exchange (CHL/IU cell line)	Mammalian cells	Positive[5]

Reproductive and Developmental Toxicity

Table 4: Reproductive and Developmental Toxicity of Levofloxacin

Study Type	Species	NOAEL (mg/kg/day)	Findings
Fertility and Early Embryonic Development	Rat	360	No adverse effects on fertility. [7]
Embryo-fetal Development	Rat	<810	At 810 mg/kg, maternal toxicity, decreased fetal body weight, and increased fetal mortality were observed. No teratogenicity. [7]
Embryo-fetal Development	Rabbit	<50	At 50 mg/kg, maternal toxicity was observed. No teratogenicity. [7]
Prenatal and Postnatal Development	Rat	360	No adverse effects on late fetal development, delivery, lactation, or offspring. [7]

Experimental Protocols

Detailed experimental protocols for toxicological studies are often proprietary. However, the methodologies generally follow established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Subchronic Oral Toxicity Study (Following OECD Guideline 408)

A subchronic oral toxicity study for a substance like Levofloxacin would typically involve the following steps:

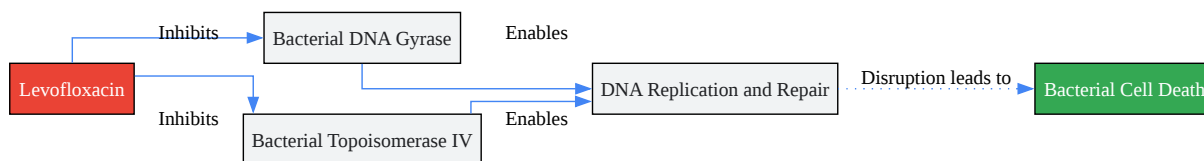
- **Animal Selection:** Healthy young adult rodents (e.g., Sprague-Dawley rats), approximately 8-10 weeks old, are used. A sufficient number of animals (e.g., 20 per sex per group) are assigned to different dose groups.
- **Dose Groups:** At least three dose levels (low, mid, and high) and a control group (vehicle only) are used. Doses are selected based on results from acute toxicity and dose-ranging studies.
- **Administration:** The test substance is administered orally (e.g., by gavage) daily for 90 consecutive days.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- **Clinical Pathology:** Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.
- **Pathology:** At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

General Protocol for In Vitro Chromosomal Aberration Test (Following OECD Guideline 473)

- **Cell Culture:** A suitable mammalian cell line (e.g., Chinese Hamster Lung - CHL) is cultured.
- **Treatment:** Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).
- **Harvest and Staining:** After treatment, cells are harvested, treated with a metaphase-arresting agent, fixed, and stained.
- **Analysis:** Metaphase cells are examined microscopically for chromosomal aberrations.

Signaling Pathways and Mechanisms of Toxicity Mechanism of Action (Antibacterial)

The primary mechanism of action of Levofloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination in bacteria. [3] This leads to bacterial cell death.

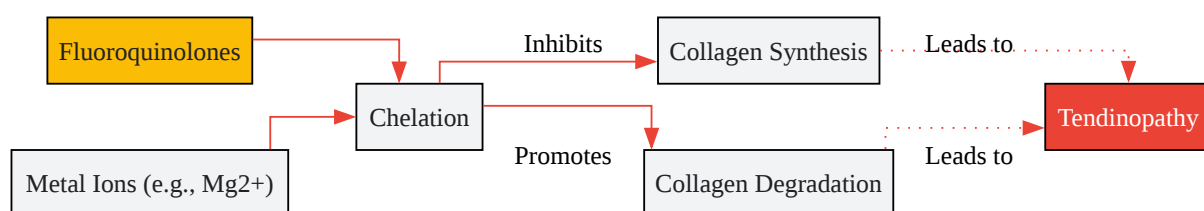


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Mechanism of Antibacterial Action of Levofloxacin.

Mechanism of Fluoroquinolone-Induced Tendinopathy

The exact mechanism of fluoroquinolone-induced tendinopathy is not fully understood but is thought to involve several pathways. One proposed mechanism involves the chelation of metal ions by fluoroquinolones, which can disrupt collagen synthesis and promote its degradation. [3] Another theory suggests a cytotoxic effect on tenocytes.



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Proposed Mechanism of Fluoroquinolone-Induced Tendinopathy.

Mechanism of Levofloxacin-Induced Phototoxicity

Levofloxacin can cause photosensitivity. Upon exposure to UVA radiation, the drug can generate reactive oxygen species (ROS), such as superoxide anions, which can lead to cellular

damage, including lipid peroxidation and protein damage, primarily affecting the cell membrane.[8][9]



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Mechanism of Levofloxacin-Induced Phototoxicity.

Conclusion

(S)-Ofloxacin-d3, as a deuterated analog of Levofloxacin used in research settings, is expected to have a safety profile that is qualitatively and quantitatively similar to Levofloxacin. The available data on Levofloxacin indicate a well-characterized safety profile with low acute toxicity. The primary toxicological concerns are related to tendinopathy, phototoxicity, and potential for CNS effects, which are class effects for fluoroquinolones. The genotoxicity profile is largely negative, with some positive findings in in vitro chromosomal aberration assays at high concentrations. Carcinogenicity studies in rodents were negative. Reproductive and developmental studies did not show teratogenic effects, although fetal toxicity was observed at maternally toxic doses. Researchers and drug development professionals should handle **(S)-Ofloxacin-d3** with the same precautions as Levofloxacin, particularly concerning exposure to light and in preclinical models that may be susceptible to fluoroquinolone-related toxicities.

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